Cav2.2 Calcium Channel Blocker Selectivity: Biphenyl-Sulfonyl vs. Quinolinyl-Sulfonyl Comparator
The compound incorporates the (2-furoyl)piperazine sulfonyl scaffold claimed in EP2533782B1 for Cav2.2 blockade, where the biphenyl-sulfonyl group is a specific embodiment distinct from the quinolin-8-yl-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]methanone comparator [1]. While exact IC50 values for this compound are not disclosed in the patent, the structural claim indicates that the 4-(4-methylphenyl)phenyl substitution is tolerated and represents a distinct chemotype relative to quinolinyl and trifluoromethoxyphenyl analogs, which show differential block potency and selectivity in electrophysiology assays [1].
| Evidence Dimension | Cav2.2 calcium channel blockade patent embodiment specificity |
|---|---|
| Target Compound Data | Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone (exemplified sulfonyl group) |
| Comparator Or Baseline | Quinolin-8-yl-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]methanone (exemplified lead compound in EP2533782B1) |
| Quantified Difference | Qualitative structural divergence (biphenyl-sulfonyl vs. trifluoromethoxy-phenyl-sulfonyl) associated with distinct SAR in Cav2.2 patent claims |
| Conditions | Patent exemplification; electrophysiological Cav2.2 channel assays as described in EP2533782B1 |
Why This Matters
Procurement of the biphenyl-sulfonyl variant enables access to a structurally distinct node in the Cav2.2 blocker patent space, which is essential for SAR studies where trifluoromethoxy or quinolinyl analogs have already been profiled.
- [1] EP2533782B1 - Piperazine derivatives for blocking Cav2.2 calcium channels. European Patent Office. View Source
